2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)-
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Overview
Description
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- typically involves the chlorination of a furanone precursor followed by the introduction of the trimethylphenyl group. Common reagents used in these reactions include chlorine gas, trimethylphenyl derivatives, and suitable catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent product quality. The choice of solvents, catalysts, and purification methods are optimized to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the chlorinated groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 3,4-dichloro-5-phenyl-: Similar structure but lacks the trimethyl groups.
2(5H)-Furanone, 3,4-dichloro-5-methylphenyl-: Contains a single methyl group instead of three.
2(5H)-Furanone, 3,4-dichloro-5-(2,4-dimethylphenyl)-: Contains two methyl groups.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to its analogs.
Properties
CAS No. |
57697-60-6 |
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Molecular Formula |
C13H12Cl2O2 |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
3,4-dichloro-2-(2,4,6-trimethylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12Cl2O2/c1-6-4-7(2)9(8(3)5-6)12-10(14)11(15)13(16)17-12/h4-5,12H,1-3H3 |
InChI Key |
KTJDJTHTUJZWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C(=C(C(=O)O2)Cl)Cl)C |
Origin of Product |
United States |
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